disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Overview
Description
CL 316243 disodium salt is a potent and highly selective agonist for the beta-3 adrenergic receptor. It is known for its ability to increase thermogenesis in brown adipose tissue and enhance metabolic rate. This compound has been extensively studied for its potential therapeutic applications in treating obesity and diabetes due to its unique pharmacological properties .
Mechanism of Action
Target of Action
The primary target of CL 316243 disodium salt is the β3-adrenoceptor . This receptor is a part of the adrenergic receptor family, which plays a crucial role in the sympathetic nervous system. The β3-adrenoceptor is predominantly found in brown adipose tissue and is involved in thermogenesis and metabolic rate regulation .
Mode of Action
CL 316243 disodium salt acts as a highly selective agonist for the β3-adrenoceptor . It binds to this receptor and triggers a response, leading to an increase in brown adipose tissue thermogenesis and metabolic rate . The compound’s selectivity for the β3-adrenoceptor is over 10000-fold higher than for the β1 and β2 receptors .
Biochemical Pathways
Upon activation of the β3-adrenoceptor, CL 316243 disodium salt stimulates a series of biochemical pathways that lead to increased thermogenesis in brown adipose tissue . This process involves the upregulation of uncoupling protein 1 (UCP1), which dissipates the proton gradient generated in the mitochondria during respiration, leading to heat production instead of ATP synthesis .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The activation of the β3-adrenoceptor by CL 316243 disodium salt leads to several physiological effects. It increases brown adipose tissue thermogenesis and the metabolic rate . Additionally, it has been observed to decrease blood insulin and glucose levels following oral administration in vivo .
Biochemical Analysis
Biochemical Properties
CL 316243 disodium salt interacts with β3-adrenoceptors . This interaction is highly selective, with the compound showing over 10000-fold selectivity for β3 receptors over β1 and β2 receptors . The nature of these interactions involves the binding of CL 316243 disodium salt to the β3-adrenoceptors, which leads to a series of biochemical reactions that ultimately result in increased thermogenesis and metabolic rate .
Cellular Effects
CL 316243 disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by interacting with β3-adrenoceptors, which are found in brown adipose tissue . This interaction leads to increased thermogenesis, or heat production, in these cells . Additionally, CL 316243 disodium salt has been shown to decrease blood insulin and glucose levels, indicating that it may also influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CL 316243 disodium salt involves its binding to β3-adrenoceptors . This binding activates the receptors, leading to a cascade of events that result in increased thermogenesis and metabolic rate
Temporal Effects in Laboratory Settings
The effects of CL 316243 disodium salt have been observed to change over time in laboratory settings . For example, in a study involving rats, the compound was found to significantly increase food consumption, resting metabolic rates, and body core temperatures after 7 days of treatment .
Dosage Effects in Animal Models
In animal models, the effects of CL 316243 disodium salt have been observed to vary with different dosages . For instance, in a study involving rats, doses of 0.1 to 1 mg/kg of the compound were found to increase whole-body glucose disposal rates .
Metabolic Pathways
CL 316243 disodium salt is involved in the metabolic pathway of thermogenesis . It interacts with β3-adrenoceptors, which play a key role in this pathway
Transport and Distribution
Given its effects on brown adipose tissue, it is likely that it is transported to and distributed within this tissue .
Subcellular Localization
Given its interaction with β3-adrenoceptors, it is likely that it is localized to the cell membrane where these receptors are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL 316243 disodium salt involves multiple steps, starting from the appropriate benzodioxole derivative. The key steps include:
Formation of the benzodioxole core: This involves the reaction of catechol with formaldehyde and a suitable carboxylic acid derivative.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction.
Formation of the hydroxyethylamine side chain: This is achieved through a reductive amination reaction using a suitable amine and aldehyde.
Final salt formation: The compound is converted to its disodium salt form by neutralizing with sodium hydroxide
Industrial Production Methods: Industrial production of CL 316243 disodium salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for key steps to enhance yield and purity, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: CL 316243 disodium salt can undergo oxidation reactions, particularly at the hydroxyethylamine side chain.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
CL 316243 disodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Investigated for its role in regulating thermogenesis and metabolic rate in brown adipose tissue.
Medicine: Explored for its potential in treating obesity and diabetes by enhancing insulin sensitivity and glucose uptake.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders .
Comparison with Similar Compounds
BRL 37344: Another beta-3 adrenergic receptor agonist with similar thermogenic properties.
SR 58611A: A selective beta-3 adrenergic receptor agonist used in metabolic studies.
YM 178: Known for its role in enhancing metabolic rate and thermogenesis .
Uniqueness of CL 316243 Disodium Salt: CL 316243 disodium salt stands out due to its high selectivity for the beta-3 adrenergic receptor, with over 10000-fold selectivity compared to beta-1 and beta-2 receptors. This high selectivity minimizes off-target effects and enhances its therapeutic potential for metabolic disorders .
Properties
IUPAC Name |
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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